![molecular formula C9H5BrN2O3 B1680093 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one CAS No. 204326-43-2](/img/structure/B1680093.png)
8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one
Overview
Description
“8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one” (also known as NS2028) is a specific inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway . It has been used in various applications, including the development of inhibitors for lymphangiogenesis to prevent the metastasis of solid tumors, treatment of dermatological diseases, cosmetic skin care, neural thermoprotection against heat stroke or hyperthermia via inhibition of the PKG pathway, and prevention and treatment of dental disorders .
Synthesis Analysis
The synthesis of NS2028 involves a reaction with [2-chloro-5-(trifluoromethyl)phenyl]boronic acid (2 equiv), Pd(OAc)2 (10 mol%), and KOAc (4 equiv) in acetonitrile heated to approximately 110 °C (sealed tube) for 12 hours . This process yields 8-[2-chloro-5-(trifluoromethyl)phenyl]-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one .
Chemical Reactions Analysis
NS2028 is used as a building block in the synthesis of C-8 substituted analogues using Suzuki-Miyaura coupling reactions . The reaction conditions that worked best involved about 1.5–2 equivalents of arylboronic acids, Pd(OAc)2 (5 mol%), Hünig’s base (3 equiv) in either dioxane/water (4:1) or acetonitrile/water (9:1) at reflux .
Scientific Research Applications
Inhibitor of Soluble Guanylate Cyclase (sGC)
NS2028 is a specific inhibitor of soluble guanylate cyclase (sGC) . sGC is the only known physiological receptor for nitric oxide (NO). On binding to NO, the activity of sGC increases 400-fold, promoting the conversion of guanosine 5’-triphosphate (GTP) to the second messenger guanosine 3’,5’-cyclic monophosphate (cGMP) and pyrophosphate . As such, inhibitors of sGC can be used to regulate NO related signaling processes and to lower cGMP activity .
Development of Inhibitors for Lymphangiogenesis
Recent applications of NS2028 include the development of inhibitors for lymphangiogenesis . This can help prevent the metastasis of solid tumors .
Treatment of Dermatological Diseases and Cosmetic Skin Care
NS2028 has been used for the treatment of dermatological diseases and in cosmetic skin care .
Neural Thermoprotection against Heat Stroke or Hyperthermia
NS2028 has been used for neural thermoprotection against heat stroke or hyperthermia via inhibition of the PKG pathway .
Prevention and Treatment of Dental Disorders
NS2028 has been used for the prevention and treatment of dental disorders .
Synthesis of High-Energy and Explosive Materials
Due to its high positive enthalpy of formation and high density, NS2028 has recently gained popularity in the synthesis of high-energy and explosive materials .
Mechanism of Action
Target of Action
The primary target of 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one, also known as NS2028, is soluble guanylate cyclase (sGC) . sGC is the only known physiological receptor for nitric oxide (NO) .
Mode of Action
NS2028 acts as a specific inhibitor of sGC . When NO binds to sGC, the activity of sGC increases 400-fold, promoting the conversion of guanosine 5’-triphosphate (GTP) to the second messenger guanosine 3’,5’-cyclic monophosphate (cGMP) and pyrophosphate . NS2028 inhibits this process, thereby regulating NO-related signaling processes and lowering cGMP activity .
Biochemical Pathways
The inhibition of sGC by NS2028 affects the NO-sGC-cGMP pathway . This pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation . By inhibiting sGC, NS2028 can regulate these processes by controlling the levels of cGMP .
Result of Action
The inhibition of sGC by NS2028 has several applications. It has been used in the development of inhibitors for lymphangiogenesis to help prevent the metastasis of solid tumors . It has also been used for the treatment of dermatological diseases and in cosmetic skin care . Furthermore, NS2028 has been used for neural thermoprotection against heat stroke or hyperthermia via inhibition of the PKG pathway , and for the prevention and treatment of dental disorders .
properties
IUPAC Name |
8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)12-8(4-14-7)11-15-9(12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDRLQRJCGJJTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017568 | |
Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
CAS RN |
204326-43-2 | |
Record name | 8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204326-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NS-2028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204326432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NS-2028 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8K3G4867 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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